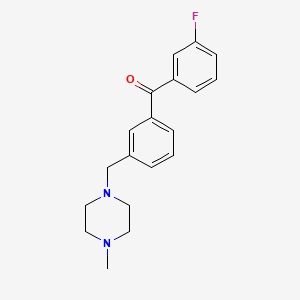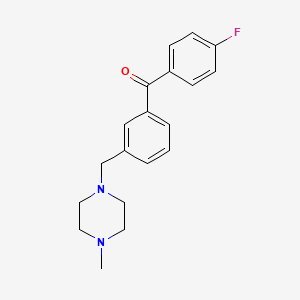![molecular formula C19H27NO4 B1327254 Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate CAS No. 898751-53-6](/img/structure/B1327254.png)
Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate: is a chemical compound with the molecular formula C19H27NO4 and a molecular weight of 333.43 g/mol . This compound is characterized by the presence of a morpholinomethyl group attached to a phenyl ring, which is further connected to an ethyl ester and a ketone group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-(morpholinomethyl)benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate compound.
Cyclization and Esterification: The intermediate undergoes cyclization and esterification to form the final product, this compound.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The morpholinomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halides or acids.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate has diverse applications in scientific research:
Pharmaceutical Chemistry: It is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system (CNS).
Polymer Chemistry: The compound acts as a monomer or cross-linking agent in polymer synthesis, enhancing material properties such as thermal stability and mechanical strength.
Material Science: It is explored for creating advanced materials like smart coatings or responsive surfaces due to its unique molecular structure.
Analytical Chemistry: The compound can be used as a standard or reagent in chromatographic methods to identify or quantify related compounds in complex mixtures.
Mechanism of Action
The mechanism of action of Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate involves its interaction with molecular targets and pathways:
Molecular Targets: The morpholinomethyl group allows the compound to interact with various receptors and enzymes, particularly in the CNS.
Pathways Involved: The compound may modulate neurotransmitter pathways, influencing synaptic transmission and neuronal activity.
Comparison with Similar Compounds
Ethyl 6-[2-(piperidin-1-ylmethyl)phenyl]-6-oxohexanoate: Similar structure but with a piperidine ring instead of morpholine.
Ethyl 6-[2-(pyrrolidin-1-ylmethyl)phenyl]-6-oxohexanoate: Contains a pyrrolidine ring.
Ethyl 6-[2-(azepan-1-ylmethyl)phenyl]-6-oxohexanoate: Features an azepane ring.
Uniqueness:
Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate is unique due to its morpholinomethyl group, which imparts specific chemical properties and biological activities. This group enhances its solubility and reactivity, making it a versatile compound in various research fields .
Properties
IUPAC Name |
ethyl 6-[2-(morpholin-4-ylmethyl)phenyl]-6-oxohexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-2-24-19(22)10-6-5-9-18(21)17-8-4-3-7-16(17)15-20-11-13-23-14-12-20/h3-4,7-8H,2,5-6,9-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEASNWJXLIVYGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC=CC=C1CN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643571 |
Source


|
| Record name | Ethyl 6-{2-[(morpholin-4-yl)methyl]phenyl}-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898751-53-6 |
Source


|
| Record name | Ethyl 2-(4-morpholinylmethyl)-ε-oxobenzenehexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-{2-[(morpholin-4-yl)methyl]phenyl}-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
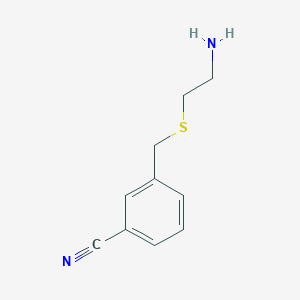
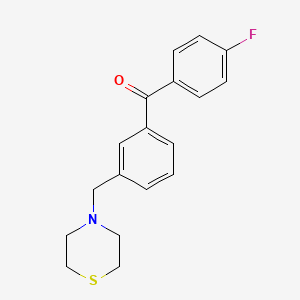
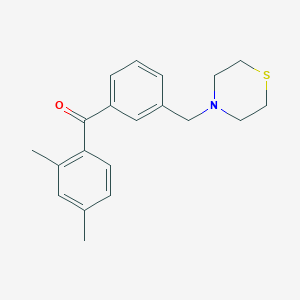
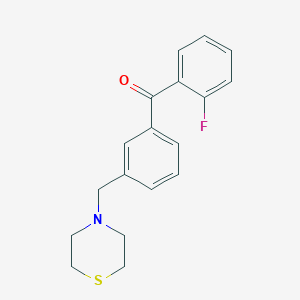
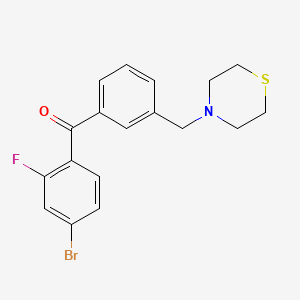
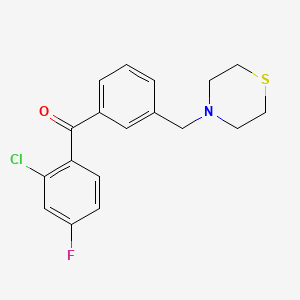
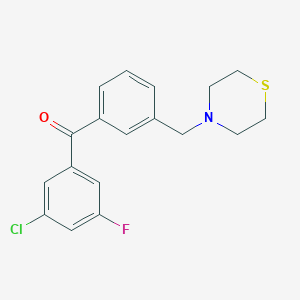
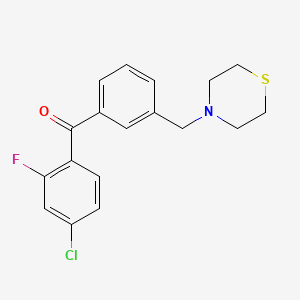
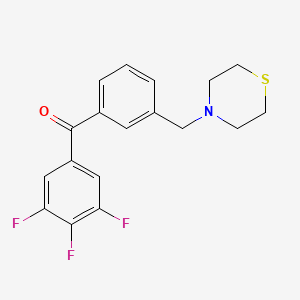
![Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate](/img/structure/B1327189.png)
![Ethyl 8-oxo-8-[3-(thiomorpholinomethyl)phenyl]octanoate](/img/structure/B1327190.png)
